7-Azabicyclo[4.2.0]octan-8-one
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Overview
Description
7-Azabicyclo[4.2.0]octan-8-one: is a bicyclic compound characterized by a nitrogen atom incorporated into its bicyclic structure. This compound is notable for its rigid structure, which can assume either a flexible boat form or a flexible half-chair form . The presence of a quasi-planar beta-lactam moiety adds to its structural uniqueness .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Azabicyclo[4.2.0]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-(N-alkyl-N-arylamino)cyclohexanones, which undergo type-II cyclization upon irradiation to form azetidinol derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized on a larger scale using similar cyclization techniques, ensuring the purity and yield are optimized for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Azabicyclo[4.2.0]octan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atom in the bicyclic structure allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Scientific Research Applications
Chemistry: 7-Azabicyclo[4.2.0]octan-8-one is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures .
Biology and Medicine: Its derivatives have shown promising activity against various bacterial strains and cancer cell lines .
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials that require rigid bicyclic structures .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.2.0]octan-8-one and its derivatives often involves interaction with molecular targets such as enzymes or receptors. For instance, certain derivatives have been shown to inhibit beta-tubulin, a protein involved in cell division, thereby exhibiting anticancer activity . The compound’s rigid structure allows it to fit into specific binding sites, disrupting normal cellular processes.
Comparison with Similar Compounds
cis-6-Azabicyclo[3.2.0]heptan-7-one: Shares structural similarities but differs in the size of the bicyclic ring.
7-Azabicyclo[4.2.0]oct-3-en-8-one: Contains an additional double bond in the bicyclic structure.
7-Azabicyclo[4.2.0]octa-2,4-dien-8-one: Features two double bonds in the bicyclic ring.
Uniqueness: 7-Azabicyclo[4.2.0]octan-8-one is unique due to its quasi-planar beta-lactam moiety and the ability to exist in multiple conformations (boat and half-chair forms). This flexibility and structural rigidity make it a valuable compound in various chemical and biological applications .
Properties
IUPAC Name |
7-azabicyclo[4.2.0]octan-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-5-3-1-2-4-6(5)8-7/h5-6H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHJLZVUXVHXKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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